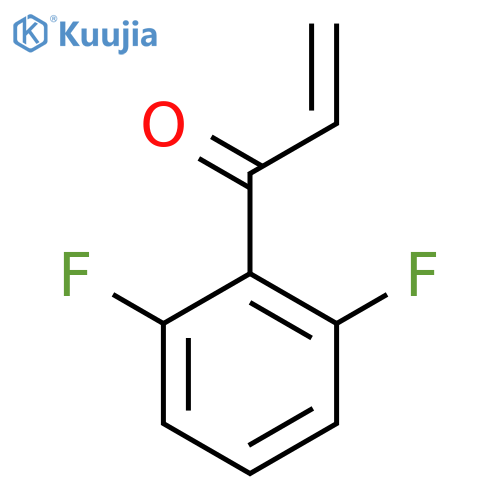

Cas no 1521835-85-7 (1-(2,6-difluorophenyl)prop-2-en-1-one)

1-(2,6-difluorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-difluorophenyl)prop-2-en-1-one

- AKOS018077536

- 1521835-85-7

- SCHEMBL4140545

- EN300-1244823

-

- インチ: 1S/C9H6F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2

- InChIKey: DBPAIPSIBYLXKX-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=C(C=1C(C=C)=O)F

計算された属性

- せいみつぶんしりょう: 168.03867113g/mol

- どういたいしつりょう: 168.03867113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

1-(2,6-difluorophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1244823-0.1g |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 0.1g |

$968.0 | 2023-06-08 | ||

| Enamine | EN300-1244823-50mg |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 50mg |

$528.0 | 2023-10-02 | ||

| Enamine | EN300-1244823-5000mg |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 5000mg |

$1821.0 | 2023-10-02 | ||

| Enamine | EN300-1244823-250mg |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 250mg |

$579.0 | 2023-10-02 | ||

| Enamine | EN300-1244823-10.0g |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 10g |

$4729.0 | 2023-06-08 | ||

| Enamine | EN300-1244823-2.5g |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 2.5g |

$2155.0 | 2023-06-08 | ||

| Enamine | EN300-1244823-0.5g |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 0.5g |

$1056.0 | 2023-06-08 | ||

| Enamine | EN300-1244823-5.0g |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 5g |

$3189.0 | 2023-06-08 | ||

| Enamine | EN300-1244823-1000mg |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 1000mg |

$628.0 | 2023-10-02 | ||

| Enamine | EN300-1244823-2500mg |

1-(2,6-difluorophenyl)prop-2-en-1-one |

1521835-85-7 | 2500mg |

$1230.0 | 2023-10-02 |

1-(2,6-difluorophenyl)prop-2-en-1-one 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

4. Book reviews

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

1-(2,6-difluorophenyl)prop-2-en-1-oneに関する追加情報

Introduction to 1-(2,6-difluorophenyl)prop-2-en-1-one (CAS No. 1521835-85-7) and Its Emerging Applications in Chemical Biology

1-(2,6-difluorophenyl)prop-2-en-1-one, identified by the chemical compound code CAS No. 1521835-85-7, is a fluorinated aromatic ketone that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its rigid aromatic core and electrophilic ketone group, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring enhances its metabolic stability and electronic characteristics, making it an attractive candidate for further exploration in drug discovery.

The structure-activity relationship (SAR) of 1-(2,6-difluorophenyl)prop-2-en-1-one has been extensively studied, particularly in the context of its potential as an intermediate in the synthesis of pharmacologically active agents. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the ketone group, enabling diverse functionalization strategies. This flexibility has been exploited in the design of molecules targeting various biological pathways, including enzyme inhibition and receptor binding. Recent advances in computational chemistry have further refined the understanding of how subtle modifications to this scaffold can modulate bioactivity, paving the way for more targeted and efficient drug development.

In recent years, 1-(2,6-difluorophenyl)prop-2-en-1-one has been investigated for its role in developing small-molecule inhibitors for therapeutic applications. For instance, studies have demonstrated its potential as a precursor in the synthesis of compounds that interact with proteins involved in inflammatory responses. The fluorinated aromatic ring enhances binding affinity by improving hydrophobic interactions and electronic complementarity with target residues. Additionally, the ketone group serves as a versatile handle for further derivatization, allowing chemists to fine-tune properties such as solubility and pharmacokinetic behavior.

One particularly intriguing application of CAS No. 1521835-85-7 is in the field of neurodegenerative disease research. Emerging evidence suggests that fluorinated aromatic compounds may exhibit neuroprotective effects by modulating key signaling pathways associated with conditions like Alzheimer's disease and Parkinson's disease. The structural motif of 1-(2,6-difluorophenyl)prop-2-en-1-one aligns well with known pharmacophores that interact with acetylcholinesterase and other relevant enzymes. Ongoing clinical trials are exploring derivatives of this compound to assess their efficacy in treating cognitive impairments, highlighting its promise as a therapeutic agent.

The synthesis of 1-(2,6-difluorophenyl)prop-2-en-1-one involves well-established organic chemistry techniques, including Friedel-Crafts acylation followed by selective fluorination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes. The compound's stability under various storage conditions further enhances its utility as a building block in medicinal chemistry libraries. Researchers are increasingly leveraging high-throughput screening (HTS) platforms to identify novel derivatives with enhanced biological activity.

From a computational perspective, CAS No. 1521835-85-7 has been incorporated into molecular docking studies to predict binding interactions with biological targets. The combination of quantum mechanical calculations and machine learning algorithms has allowed researchers to model how this compound might fit into complex enzyme active sites or receptor pockets. Such simulations are critical for guiding experimental efforts and optimizing lead compounds before they enter preclinical testing. The integration of these computational tools with traditional wet chemistry approaches has accelerated the pace of drug discovery significantly.

The environmental impact of fluorinated compounds is also a topic of growing interest. While 1-(2,6-difluorophenyl)prop-2-en-1-one offers numerous advantages in terms of bioactivity and stability, questions remain about its long-term persistence and potential ecological effects. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Additionally, biodegradability studies are being conducted to assess how this compound behaves in natural systems once released into the environment.

In conclusion,1-(2,6-difluorophenyl)prop-2-en-1-one (CAS No. 1521835-85-7) represents a compelling example of how structural modifications can yield novel bioactive molecules with significant therapeutic potential. Its unique combination of electronic properties and metabolic stability positions it as a cornerstone in modern drug discovery efforts across multiple disease areas. As research continues to uncover new applications for this compound,its importance is likely to grow, driving innovation in both academic laboratories and pharmaceutical companies alike.

1521835-85-7 (1-(2,6-difluorophenyl)prop-2-en-1-one) 関連製品

- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)

- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)

- 1197533-86-0(4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)

- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)

- 2580128-61-4((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)

- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)

- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)